N'-(1H-Imidazol-2-yl)-N,N-dimethylacetimidamide
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Overview
Description
N’-(1H-Imidazol-2-yl)-N,N-dimethylacetimidamide is a compound that features an imidazole ring, a common structure in many biologically active molecules. Imidazole derivatives are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1H-Imidazol-2-yl)-N,N-dimethylacetimidamide typically involves the reaction of imidazole derivatives with dimethylacetamide under specific conditions. One common method includes the use of triethylamine as a base and acyl or sulfonyl chlorides as reagents . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N’-(1H-Imidazol-2-yl)-N,N-dimethylacetimidamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various reduced imidazole derivatives .
Scientific Research Applications
N’-(1H-Imidazol-2-yl)-N,N-dimethylacetimidamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antibacterial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N’-(1H-Imidazol-2-yl)-N,N-dimethylacetimidamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or interact with enzyme active sites, leading to inhibition or modulation of enzyme activity. This compound may also interfere with cellular pathways by binding to receptors or other proteins .
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(1H-imidazol-2-yl)pyridine: Known for its coordination chemistry and spin crossover properties.
1-Hydroxyimidazoles: Noted for their biological activities and potential as herbicides and fungicides.
Uniqueness
N’-(1H-Imidazol-2-yl)-N,N-dimethylacetimidamide is unique due to its specific structure, which allows for diverse chemical reactivity and potential biological activities. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for further research and development .
Properties
Molecular Formula |
C7H12N4 |
---|---|
Molecular Weight |
152.20 g/mol |
IUPAC Name |
N'-(1H-imidazol-2-yl)-N,N-dimethylethanimidamide |
InChI |
InChI=1S/C7H12N4/c1-6(11(2)3)10-7-8-4-5-9-7/h4-5H,1-3H3,(H,8,9)/b10-6+ |
InChI Key |
IRQDKESGNACMQU-UXBLZVDNSA-N |
Isomeric SMILES |
C/C(=N\C1=NC=CN1)/N(C)C |
Canonical SMILES |
CC(=NC1=NC=CN1)N(C)C |
Origin of Product |
United States |
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